molecular formula C13H16ClF3N4O B3038869 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethylpiperazine-1-carboxamide CAS No. 923228-45-9

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethylpiperazine-1-carboxamide

Cat. No. B3038869
CAS RN: 923228-45-9
M. Wt: 336.74 g/mol
InChI Key: YKUJYBQOOSBATQ-UHFFFAOYSA-N
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Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethylpiperazine-1-carboxamide , also known as ML267 , is a chemical compound with potential pharmacological applications. It was initially identified as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase) . PPTases play a crucial role in post-translational modification essential for bacterial cell viability and virulence.


Synthesis Analysis

The synthesis of ML267 involves several steps, including the introduction of the pyridine and piperazine moieties. Detailed synthetic routes and conditions are available in the literature .


Chemical Reactions Analysis

ML267 inhibits bacterial Sfp-PPTase with submicromolar potency, while showing no activity toward the human orthologue . This selectivity is crucial for minimizing off-target effects.

Mechanism of Action

ML267 interferes with bacterial secondary metabolism by disrupting phosphopantetheinylation, a process necessary for the activation of carrier proteins involved in biosynthesis pathways. By targeting PPTases, ML267 attenuates bacterial growth and virulence .

Safety and Hazards

  • Toxicity : ML267 exhibits limited cytotoxicity in human cells .

Future Directions

For more detailed information, refer to the original research article .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N4O/c1-2-18-12(22)21-5-3-20(4-6-21)11-10(14)7-9(8-19-11)13(15,16)17/h7-8H,2-6H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUJYBQOOSBATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethylpiperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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